molecular formula C7H6N4O2S B13157200 Pyrido[3,4-b]pyrazine-5-sulfonamide

Pyrido[3,4-b]pyrazine-5-sulfonamide

Cat. No.: B13157200
M. Wt: 210.22 g/mol
InChI Key: DTRBCYWBOFXSMX-UHFFFAOYSA-N
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Description

Pyrido[3,4-b]pyrazine-5-sulfonamide is a heterocyclic compound that belongs to the class of pyridopyrazines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a pyridine ring fused to a pyrazine ring with a sulfonamide group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrido[3,4-b]pyrazine-5-sulfonamide typically involves the condensation of appropriate diamines with diketones, followed by sulfonation. One common method includes the reaction of 2,3-diaminopyridine with 1,2-diketones under acidic conditions to form the pyridopyrazine core. Subsequent sulfonation using sulfonyl chlorides or sulfonic acids introduces the sulfonamide group .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyrido[3,4-b]pyrazine-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of pyrido[3,4-b]pyrazine-5-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Pyrido[3,4-b]pyrazine-5-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for targeted drug design and advanced material development .

Properties

Molecular Formula

C7H6N4O2S

Molecular Weight

210.22 g/mol

IUPAC Name

pyrido[3,4-b]pyrazine-5-sulfonamide

InChI

InChI=1S/C7H6N4O2S/c8-14(12,13)7-6-5(1-2-11-7)9-3-4-10-6/h1-4H,(H2,8,12,13)

InChI Key

DTRBCYWBOFXSMX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=NC=CN=C21)S(=O)(=O)N

Origin of Product

United States

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